molecular formula C15H18N2O5Si B12778135 1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)- CAS No. 114829-30-0

1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)-

Cat. No.: B12778135
CAS No.: 114829-30-0
M. Wt: 334.40 g/mol
InChI Key: YXBMAUXAODQUOK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(333)undec-1-ylmethyl)- is a complex organic compound that features a unique combination of isoindole and silabicyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)- typically involves multi-step organic reactions. Common starting materials might include isoindole derivatives and silabicyclo compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions would vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could produce various substituted isoindole or silabicyclo compounds.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(33

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other isoindole derivatives or silabicyclo compounds. Examples could be:

  • 1H-Isoindole-1,3(2H)-dione derivatives with different substituents.
  • Silabicyclo compounds with varying functional groups.

Uniqueness

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)- lies in its specific combination of structural features, which may confer unique chemical reactivity, biological activity, or material properties compared to other similar compounds.

Properties

CAS No.

114829-30-0

Molecular Formula

C15H18N2O5Si

Molecular Weight

334.40 g/mol

IUPAC Name

2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C15H18N2O5Si/c18-14-12-3-1-2-4-13(12)15(19)17(14)11-23-20-8-5-16(6-9-21-23)7-10-22-23/h1-4H,5-11H2

InChI Key

YXBMAUXAODQUOK-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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